(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate)
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Overview
Description
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) is a complex organic compound known for its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of tosyloxy groups makes it susceptible to nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonate esters, while nucleophilic substitution can produce various substituted tetrahydrofuran derivatives .
Scientific Research Applications
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups used as a solvent and synthetic intermediate.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional organic compound with tertiary amine, ether, and hydroxyl functionalities.
Uniqueness
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) stands out due to its combination of methoxy, tosyloxy, and sulfonate groups, which confer unique reactivity and versatility in chemical synthesis and research applications .
Biological Activity
Molecular Formula
- Chemical Formula : C23H30O13S
- Molecular Weight : 546.54 g/mol
Structural Features
The compound features a tetrahydrofuran ring with methoxy and tosyl groups, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The presence of sulfonate groups suggests potential for enhancing solubility and bioavailability, which can facilitate its action in biological systems.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit:
- Antimicrobial Activity : Many sulfonate derivatives demonstrate antibacterial properties.
- Anticancer Potential : Some studies have shown that sulfonated compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
1. Antimicrobial Activity
A study investigated the antimicrobial efficacy of sulfonate derivatives, revealing that compounds similar to the target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Compound | Activity | Target Organism |
---|---|---|
Compound A | Strong | E. coli |
Compound B | Moderate | S. aureus |
(3R,4S,5R) | Not yet tested | N/A |
2. Anticancer Studies
In vitro studies on sulfonate derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a derivative similar to (3R,4S,5R) was found to induce apoptosis in breast cancer cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis via caspase activation |
HeLa | 20 | Cell cycle arrest at G2/M phase |
3. Anti-inflammatory Research
Research has indicated that certain sulfonate compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Cytokine | Expression Level (pg/mL) | Control vs Treatment |
---|---|---|
TNF-alpha | 100 vs 30 | Significant reduction |
IL-6 | 80 vs 25 | Significant reduction |
Properties
Molecular Formula |
C27H30O11S3 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H30O11S3/c1-18-5-11-21(12-6-18)39(28,29)35-17-24-25(37-40(30,31)22-13-7-19(2)8-14-22)26(27(34-4)36-24)38-41(32,33)23-15-9-20(3)10-16-23/h5-16,24-27H,17H2,1-4H3/t24-,25+,26-,27?/m1/s1 |
InChI Key |
CSILPXNRFFZFSV-TXVRJSAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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